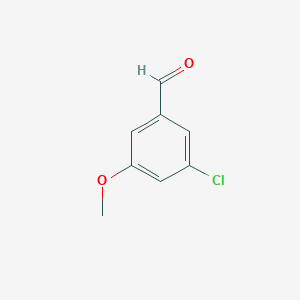
3-クロロ-5-メトキシベンズアルデヒド
概要
説明
3-Chloro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
科学的研究の応用
Chemistry: 3-Chloro-5-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, 3-Chloro-5-methoxybenzaldehyde is explored for its potential biological activities. It may be used in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of fine chemicals. It is also used in the manufacture of fragrances and flavoring agents.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .
Relevant Papers A study investigated 3-chloro-4-methoxybenzaldehyde by matrix isolation infrared spectroscopy and quantum chemistry calculations . The conformational composition of the as-deposited materials was characterized by infrared spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 5-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-5-methoxybenzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3-Chloro-5-methoxybenzaldehyde can yield the corresponding alcohol, 3-Chloro-5-methoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Chloro-5-methoxybenzoic acid.
Reduction: 3-Chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Chloro-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and methoxy groups can influence its reactivity and binding affinity to target molecules.
類似化合物との比較
- 5-Chloro-2-methoxybenzaldehyde
- 3-Chloro-2-methoxybenzaldehyde
- 2-Chloro-4-methoxybenzaldehyde
Comparison: 3-Chloro-5-methoxybenzaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning can affect its chemical reactivity and physical properties compared to other similar compounds. For example, the position of the substituents can influence the compound’s boiling point, solubility, and reactivity in substitution reactions.
特性
IUPAC Name |
3-chloro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBBELFYSUAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619813 | |
| Record name | 3-Chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-68-4 | |
| Record name | 3-Chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
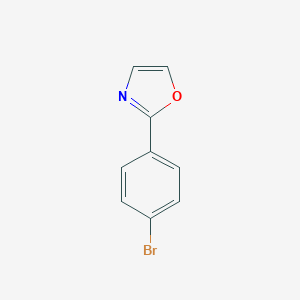
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
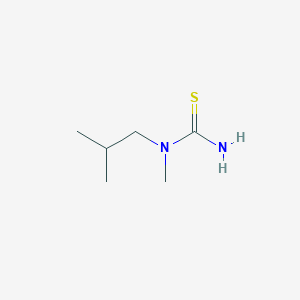

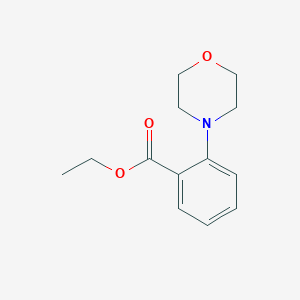
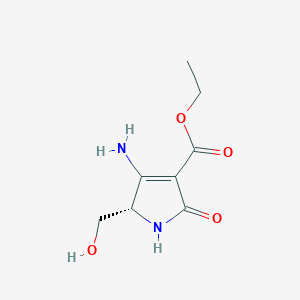

![1H-Benzo[d]imidazole-4-carboxamide](/img/structure/B70697.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
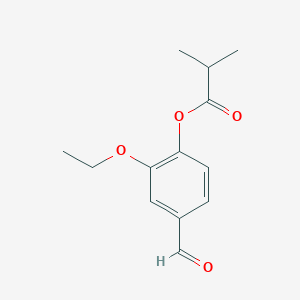
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
